molecular formula C12H12F3N3 B2945273 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1152526-32-3

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine

Cat. No.: B2945273
CAS No.: 1152526-32-3
M. Wt: 255.244
InChI Key: YLILCZLSYLCPJF-UHFFFAOYSA-N
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Description

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a benzyl group bearing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 1-(4-Trifluoromethylphenyl)methylamine
  • 4-(Trifluoromethyl)benzenemethanamine

Uniqueness

4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole ring and a trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-17-18(11(8)16)7-9-3-2-4-10(5-9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILCZLSYLCPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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